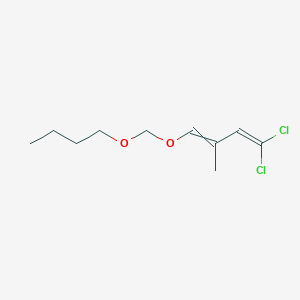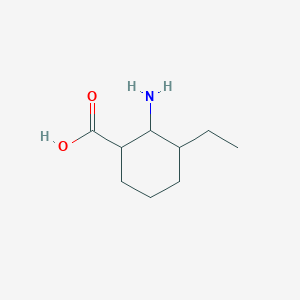
2-Amino-3-ethylcyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-ethylcyclohexane-1-carboxylic acid is a chemical compound with a unique structure that includes an amino group, an ethyl group, and a carboxylic acid group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-ethylcyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors followed by functional group modifications. For instance, starting from a cyclohexane derivative, the introduction of an amino group and an ethyl group can be carried out through substitution reactions. The carboxylic acid group can be introduced via oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and controlled substitution reactions are often employed. The choice of reagents and catalysts is crucial to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-ethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as acid chlorides.
Reduction: The amino group can be reduced to form amines.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products:
Oxidation: Formation of acid chlorides or other oxidized derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated cyclohexane derivatives.
Scientific Research Applications
2-Amino-3-ethylcyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-ethylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
2-Amino-3-methylcyclohexane-1-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
2-Amino-3-propylcyclohexane-1-carboxylic acid: Contains a propyl group instead of an ethyl group.
Uniqueness: 2-Amino-3-ethylcyclohexane-1-carboxylic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the ethyl group can influence its reactivity and interactions compared to similar compounds with different alkyl groups.
Properties
CAS No. |
106750-09-8 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-amino-3-ethylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H17NO2/c1-2-6-4-3-5-7(8(6)10)9(11)12/h6-8H,2-5,10H2,1H3,(H,11,12) |
InChI Key |
XHKCOFMMGLBRKF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC(C1N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


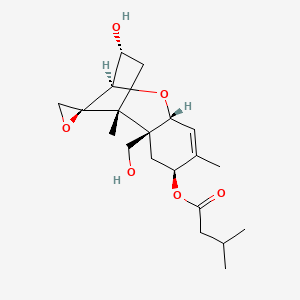
![5-Nitro-2-(2-phenylpyrimidin-5-yl)naphtho[1,2-d][1,3]oxazole](/img/structure/B14324739.png)

![Bicyclo[9.3.1]pentadecan-15-one, 12-hydroxy-1-nitro-](/img/structure/B14324754.png)
![Benzene, 1-[(4-chloro-2-butenyl)sulfonyl]-4-methyl-](/img/structure/B14324758.png)
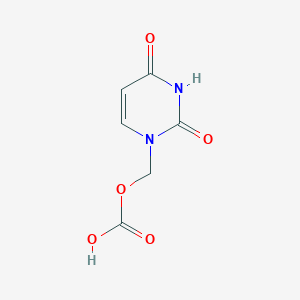
![Trimethyl({6-[(oxan-2-yl)oxy]hexyl}oxy)silane](/img/structure/B14324771.png)
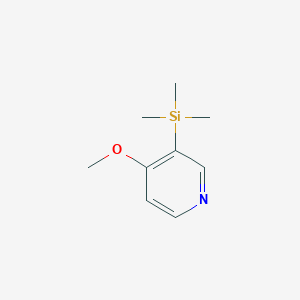
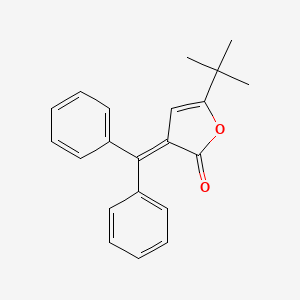

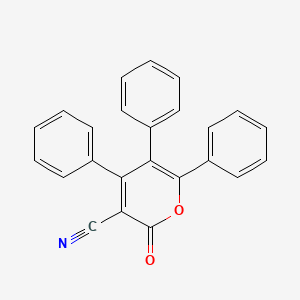
![3-[(Decyloxy)carbonyl]pentadecanoate](/img/structure/B14324799.png)
![1-Methoxy-6-methylbicyclo[3.2.2]non-6-en-2-one](/img/structure/B14324802.png)
